molecular formula C9H8BrNO4 B042662 Methyl 2-(bromomethyl)-6-nitrobenzoate CAS No. 61940-21-4

Methyl 2-(bromomethyl)-6-nitrobenzoate

Cat. No. B042662
CAS RN: 61940-21-4
M. Wt: 274.07 g/mol
InChI Key: SJJJFLXTGHEZJB-UHFFFAOYSA-N
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Patent
US08921385B2

Procedure details

A mixture of 2-methyl-6-nitro-benzoic acid methyl ester (99 g, 508 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBH) (80 g, 279 mmol), in methyl acetate (600 mL) was heated at 78° C. for 40 minutes, while stirred with a mechanical stirrer. Then a solution of 2,2′-azobisisobutyro-nitrile (AlBN) (4.2 g, 25 mmol) in methyl acetate (80 mL) was added and heated at 75° C. for 11 hours. The mixture was allowed to cool to 15° C. and stirred for 2 hours to age the precipitate. The suspension was filtered, washed with 10° C. methyl acetate (2×50 mL) to give a brown filtrate. To the filtrate, was added heptane (500 mL). The solution was washed with 2% brine (2×500 mL) and water (2×500 mL). The organic layer was concentrated to about 2 volumes, added t-butyl methyl ether (300 mL), heated at 70° C. for 15 minutes, cooled the solution to 53° C. over one hour, seeded with the product (about 250 mg) at 45° C., then at 20˜25° C., while blowing nitrogen with a glass pipette overnight. The resulting suspension was filtered via a medium pore-sized funnel, washed with a pre-cooled 10° C. mixed solvent of heptane/MTBE (1/2 vol/vol) and suction dried in hood overnight to give 2-bromomethyl-6-nitro-benzoic acid methyl ester as an off-white solid (49 g, 35% yield). The solid was used in the next step without further purification.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:13].[Br:15]N1C(C)(C)C(=O)N(Br)C1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.CCCCCCC>C(OC)(=O)C>[CH3:1][O:2][C:3](=[O:14])[C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:13][Br:15]

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1[N+](=O)[O-])C)=O
Name
Quantity
80 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OC
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CCCCCCC
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
while stirred with a mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 15° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours to age the precipitate
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with 10° C. methyl acetate (2×50 mL)
CUSTOM
Type
CUSTOM
Details
to give a brown filtrate
WASH
Type
WASH
Details
The solution was washed with 2% brine (2×500 mL) and water (2×500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to about 2 volumes
ADDITION
Type
ADDITION
Details
added t-butyl methyl ether (300 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated at 70° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled the solution to 53° C. over one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
seeded with the product (about 250 mg) at 45° C.
CUSTOM
Type
CUSTOM
Details
at 20˜25° C.
CUSTOM
Type
CUSTOM
Details
with a glass pipette overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered via a medium pore-sized funnel
WASH
Type
WASH
Details
washed with a pre-cooled 10° C.
ADDITION
Type
ADDITION
Details
mixed solvent of heptane/MTBE (1/2 vol/vol) and suction
CUSTOM
Type
CUSTOM
Details
dried in hood overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1[N+](=O)[O-])CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.